Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Overview
Description
Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate is an organic compound with the molecular formula C12H10Cl2O3. It is known for its unique structure, which includes a central keto group flanked by a methyl ester group and a benzylidene group with two chlorine atoms attached to the phenyl ring. This compound is also referred to as Dehydro Felodipine, an intermediate in the synthesis of the calcium channel blocker Felodipine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate typically involves the Claisen condensation reaction. This reaction involves the condensation of the ester group with a nucleophile, such as a ketone or aldehyde, to form a β-diketone derivative. The reaction conditions often include the use of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules like Felodipine.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As an intermediate in the synthesis of Felodipine, it plays a crucial role in the development of medications for hypertension and angina.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate involves its interaction with biological targets, particularly calcium channels. As an intermediate in the synthesis of Felodipine, it shares structural similarities that allow it to bind to calcium channels, inhibiting calcium influx and thereby exerting its effects on blood pressure and cardiac function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-dichlorobenzylidene)acetoacetate: Another intermediate in the synthesis of Felodipine with similar structural features.
N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide: A Schiff base compound with similar dichlorophenyl and methylidene groups.
Uniqueness
Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its role as an intermediate in the synthesis of Felodipine highlights its importance in medicinal chemistry and pharmaceutical development.
Properties
IUPAC Name |
methyl (2Z)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXPSPWWWCQBFM-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472492 | |
Record name | 2,3-DICHLOROBENZILIDENE METHYL ACETOACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68064-69-7 | |
Record name | Methyl (2Z)-2-[(2,3-dichlorophenyl)methylene]-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68064-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-DICHLOROBENZILIDENE METHYL ACETOACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester, (Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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